molecular formula C30H34N2O6 B1417803 Fmoc-D-Orn(Dde)-OH CAS No. 1419640-31-5

Fmoc-D-Orn(Dde)-OH

カタログ番号: B1417803
CAS番号: 1419640-31-5
分子量: 518.6 g/mol
InChIキー: HJKFYXWSCAFRFO-XMMPIXPASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-D-Orn(Dde)-OH is a protected amino acid derivative extensively used in solid-phase peptide synthesis (SPPS). Its structure features:

  • Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group for the α-amino group, removed under mild basic conditions (e.g., piperidine in DMF) .
  • D-Ornithine (D-Orn): The D-enantiomer of ornithine, a diamino acid with a side-chain primary amine.
  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl): A protecting group for the side-chain amine, selectively cleavable with hydrazine (2% hydrazine in DMF) without affecting Fmoc or acid-labile groups like Boc .

This compound is pivotal in synthesizing peptides requiring orthogonal protection schemes, such as branched or cyclic peptides, radiopharmaceuticals, and antibiotics .

特性

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)31-14-8-13-24(28(35)36)32-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,32,37)(H,35,36)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKFYXWSCAFRFO-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Starting Material and Initial Protection

Specific Synthetic Protocols from Literature

One-Step Synthesis Using EDC Coupling (Reference)

A practical method involves coupling dimedone derivatives with L-ornithine derivatives using carbodiimide chemistry:

  • Dissolve N-Fmoc-L-ornithine in dichloromethane (DCM).
  • Add dimedone and EDC·HCl as coupling agents, with DMAP as catalyst.
  • Stir at 0°C, then allow to warm to room temperature for 5 hours.
  • Wash with aqueous solutions, dry over MgSO₄, and concentrate.

This method yields Fmoc-Dde-ornithine derivatives with high efficiency.

Alternative Route: Stepwise Protection (Reference)

  • Start with Nα-Fmoc-L-ornithine .
  • React with Dde-OSu in DMF with DIPEA.
  • Purify via chromatography.

This route emphasizes orthogonal protection, enabling subsequent peptide synthesis steps.

Data Tables Summarizing Preparation Methods

Step Reagents Conditions Purpose Reference
1 Nα-Fmoc-L-ornithine Room temp, DMF Starting material ,,
2 Dde-OSu or Dde-NHS ester Room temp, DMF, DIPEA Side-chain protection ,
3 Purification via chromatography Silica gel, gradient solvents Purity enhancement ,,
4 Characterization NMR, MS, HPLC Confirm structure All references

Notes on Optimization and Research Findings

  • Orthogonality of Dde : The Dde group can be selectively removed using 2% hydrazine in DMF without affecting Fmoc protection, facilitating side-chain modifications during peptide assembly,.

  • Reaction Efficiency : Using activated esters like Dde-OSu improves coupling yields and reduces reaction times.

  • Purity Considerations : High-performance chromatography and NMR are essential to confirm the integrity of the protected amino acid, especially when used in complex peptide syntheses.

  • Storage Conditions : The final This compound should be stored at low temperature (preferably -20°C) under an inert atmosphere to prevent degradation.

化学反応の分析

Types of Reactions

Fmoc-D-Orn(Dde)-OH undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the cyclohexylidene moiety.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized or reduced forms of the compound.

科学的研究の応用

Peptide Synthesis

Fmoc-D-Orn(Dde)-OH is primarily employed in the synthesis of complex peptides. Its unique properties facilitate:

  • Branched Peptides : The Dde group allows for the introduction of additional functional groups or amino acids at specific sites, enabling the synthesis of branched or di-epitopic peptides. This is crucial for creating peptides that can engage multiple targets or enhance biological activity .
  • Cyclic Peptides : The ability to selectively remove the Dde group enables the formation of cyclic peptides, which often exhibit improved stability and bioactivity compared to their linear counterparts. The Dde group can be cleaved using 2% hydrazine in DMF, allowing for cyclization reactions to proceed efficiently .
  • Multi-functional Probes : this compound can be incorporated into multi-functional probes used in biochemical assays and drug development. The versatility of the Dde group allows for subsequent modifications that can enhance binding affinity or specificity .

Combinatorial Chemistry

In combinatorial chemistry, this compound serves as a building block for libraries of peptides. Researchers can create diverse peptide libraries by varying the amino acid sequences while utilizing this compound as a consistent component. This approach enables high-throughput screening for potential therapeutic candidates .

Bioconjugation Techniques

This compound is also instrumental in bioconjugation strategies where peptides are conjugated to other biomolecules such as proteins, nucleic acids, or small molecules. The selective deprotection capabilities of the Dde group allow researchers to attach labels or drug moieties at specific positions without interfering with other reactive sites on the peptide .

Case Study 1: Synthesis of Chitinase Inhibitors

In a study focused on synthesizing chitinase inhibitors, this compound was utilized to construct a pentapeptide through solid-phase synthesis. The Dde protecting group was selectively removed to facilitate cyclization, resulting in a cyclic peptide with significant biological activity against chitinases .

Case Study 2: Development of Radiohybrid Ligands

Another application involved using this compound in developing radiohybrid ligands for nuclear medicine. The compound's ability to undergo selective deprotection allowed for the incorporation of radiolabels into peptide sequences, enhancing their utility as imaging agents .

Chemical Properties and Stability

The stability of the Dde protecting group under various conditions is critical for its application in peptide synthesis. Research has indicated that while Fmoc removal typically occurs under standard conditions (e.g., using piperidine), care must be taken to avoid unwanted side reactions that could compromise peptide integrity .

Summary Table: Applications of this compound

Application AreaDescription
Peptide SynthesisUsed in branched and cyclic peptide synthesis due to selective deprotection capabilities
Combinatorial ChemistryServes as a building block for diverse peptide libraries
BioconjugationFacilitates conjugation with other biomolecules through selective deprotection
Case StudiesDemonstrated efficacy in synthesizing biologically active compounds and imaging agents

作用機序

The mechanism of action of Fmoc-D-Orn(Dde)-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions during peptide chain elongation. The cyclohexylidene moiety provides additional stability and specificity, ensuring the correct assembly of the peptide chain. The compound interacts with various molecular targets, including enzymes and receptors, through its peptide backbone.

類似化合物との比較

Fmoc-D-Orn(Boc)-OH

  • Protecting Groups :
    • Boc (tert-butyloxycarbonyl) : Acid-labile (cleaved with TFA), orthogonal to Fmoc.
    • Key Differences :
  • Cleavage Conditions : Boc requires strong acids (e.g., 95% TFA), whereas Dde is removed under neutral hydrazine conditions.
  • Orthogonality : Boc is incompatible with acid-sensitive residues (e.g., Trp), limiting its use in complex sequences. Dde allows selective deprotection in the presence of acid-labile groups .
    • Applications : Preferred for linear peptides where acid stability is critical during synthesis .

Fmoc-L-Lys(Dde)-OH

  • Structural Basis: Replaces ornithine with lysine (Lys), which has a longer side chain (ε-amino group). Cleavage Specificity: Dde removal is identical to Fmoc-D-Orn(Dde)-OH, but lysine’s ε-amino group enables distinct conjugation sites (e.g., biotinylation) . Applications: Used in synthesizing integrin-targeting peptides and labeled probes .

Fmoc-D-Orn(Mtt)-OH

  • Protecting Groups :
    • Mtt (4-methyltrityl) : Acid-labile (cleaved with 1–3% TFA in DCM or TFE/AcOH mixtures) .
    • Key Differences :
  • Stability : Mtt is less stable than Dde under acidic conditions, enabling selective removal during intermediate synthesis steps.
  • Orthogonality : Compatible with Fmoc but incompatible with Boc due to overlapping acid sensitivity .
    • Applications : Ideal for synthesizing cyclic enkephalins requiring sequential deprotection .

Orthogonal Protection Strategies

Compound Orthogonal Groups Cleavage Conditions Compatibility
This compound Fmoc (base) + Dde (hydrazine) Piperidine (Fmoc), 2% hydrazine (Dde) Acid-labile groups (Boc, Trt)
Fmoc-D-Orn(Boc)-OH Fmoc (base) + Boc (acid) Piperidine (Fmoc), TFA (Boc) Base-sensitive residues
Fmoc-L-Lys(Dde)-OH Fmoc (base) + Dde (hydrazine) Same as this compound Enables ε-amino modifications
Fmoc-D-Orn(Mtt)-OH Fmoc (base) + Mtt (acid) Piperidine (Fmoc), TFE/AcOH (Mtt) Avoids strong acids (e.g., TFA)

Stability and Handling Considerations

  • This compound :
    • Stability : Stable under Fmoc deprotection conditions (piperidine/DMF) but sensitive to prolonged hydrazine exposure.
    • Storage : Store at -20°C under inert gas (N₂/Ar) to prevent Dde hydrolysis .
  • Fmoc-D-Orn(Boc)-OH :
    • Stability : Boc is stable to bases but degrades in acidic environments.
    • Handling : Requires anhydrous conditions to avoid premature Boc cleavage .

生物活性

Introduction

Fmoc-D-Orn(Dde)-OH, a derivative of ornithine, is an important compound in peptide synthesis and has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and applications in therapeutic contexts.

Synthesis and Structural Characteristics

This compound is synthesized using solid-phase peptide synthesis (SPPS) techniques. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for the amino terminus, while the Dde (N,N-dimethyl-2-(2,4-dimethoxyphenyl)ethyl) group protects the side chain amine. This allows for selective deprotection and subsequent coupling reactions during peptide synthesis.

Synthesis Protocol

  • On-resin Coupling : The resin-bound this compound is coupled with other amino acids using activation reagents such as HATU and DIPEA in DMF.
  • Deprotection : The Fmoc group is removed using a 20% piperidine solution in DMF.
  • Cleavage of Dde Group : The Dde group can be cleaved using hydrazine in DMF, allowing for further functionalization or coupling with other residues .

Antimicrobial Activity

Studies have shown that peptides containing this compound exhibit significant antimicrobial properties. For example, cathelicidin-derived peptides incorporating this compound have demonstrated broad-spectrum activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) as low as 2 μM . This indicates that modifications to the ornithine residue can enhance the efficacy of antimicrobial peptides.

Case Studies

  • Peptide Inhibitors for Cholesterol Management : Research has indicated that peptides synthesized with this compound can disrupt protein-protein interactions crucial for cholesterol metabolism. These inhibitors have shown a concentration-dependent inhibition of PCSK9-LDLR interactions, leading to significant reductions in LDL cholesterol levels in vivo .
  • Cancer Therapeutics : In studies involving neurotensin-derived peptides linked to chemotherapeutic agents, this compound has been utilized to enhance selectivity and uptake in tumor cells. Dendrimers incorporating this compound have resulted in a 60% reduction in tumor growth compared to controls .

Table of Biological Activities

Activity Effectiveness Reference
Antimicrobial (MIC)2 μM
PCSK9 Inhibition (IC50)Nanomolar range
Tumor Growth Reduction60%

Q & A

Q. What is the role of Fmoc and Dde protective groups in peptide synthesis using Fmoc-D-Orn(Dde)-OH?

The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during solid-phase peptide synthesis (SPPS) and is removed under basic conditions (e.g., 20% piperidine in DMF). The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group protects the δ-amino group of ornithine, offering orthogonal protection. Dde is selectively cleaved with 2% hydrazine in DMF, enabling sequential side-chain modifications. This dual protection prevents undesired side reactions during chain elongation .

Q. What are the recommended storage conditions for this compound to ensure stability?

Store the compound in a sealed container at 2–8°C in a dry environment. Moisture and elevated temperatures can hydrolyze the Fmoc group or degrade the Dde moiety, compromising synthetic efficiency. Pre-drying the compound under vacuum before use is advised to mitigate hydration .

Q. How should researchers purify this compound after synthesis or during peptide assembly?

Reverse-phase HPLC (RP-HPLC) with a C18 column and a gradient of acetonitrile/water (0.1% TFA) is standard. Analytical TLC (silica gel, UV visualization) or LC-MS can monitor reaction progress. Ensure mobile phases are degassed to prevent oxidation of sensitive groups .

Advanced Research Questions

Q. How can orthogonal deprotection of Fmoc and Dde groups be optimized to minimize side reactions?

  • Hydrazine concentration : Use 2% hydrazine in DMF for 10–15 minutes, as higher concentrations or prolonged exposure may partially cleave Fmoc.
  • Monitoring : Track depletion via UV absorbance (Fmoc: 301 nm; Dde: 280 nm) or LC-MS.
  • Sequential steps : After Fmoc removal, neutralize with 5% DIEA in DMF before Dde deprotection to prevent base-sensitive intermediate degradation .

Q. What analytical challenges arise when characterizing this compound, and how are they resolved?

  • Purity assessment : RP-HPLC may fail to resolve diastereomers; chiral columns or NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) are required to confirm stereochemical integrity.
  • Mass spectrometry : Electrospray ionization (ESI-MS) can detect hydrolyzed byproducts (e.g., free ornithine).
  • FTIR : Confirm absence of residual hydrazine (N-H stretches at 3300 cm1^{-1}) post-deprotection .

Q. How does this compound compare to analogs like Fmoc-Lys(Dde)-OH in branched peptide synthesis?

  • Side-chain length : Ornithine (C4 side-chain) vs. lysine (C5) alters spatial flexibility, impacting secondary structures like helices or turns.
  • Orthogonality : Dde on ornithine allows selective modification without interference from ε-amino groups in lysine derivatives.
  • Yield variability : Coupling efficiency may differ due to steric hindrance; pre-activation with HBTU/HOBt improves incorporation .

Q. What strategies mitigate racemization during incorporation of this compound into peptides?

  • Coupling conditions : Use low temperatures (0–4°C) and additives like Oxyma Pure or DIC to suppress base-induced racemization.
  • Activation time : Limit pre-activation to <2 minutes to minimize epimerization.
  • Analytical validation : Circular dichroism (CD) or Marfey’s reagent can confirm retention of D-configuration .

Methodological Considerations

Q. How can researchers troubleshoot low coupling efficiency of this compound in automated SPPS?

  • Solvent compatibility : Ensure DMF or NMP is anhydrous (<50 ppm H2_2O).
  • Double coupling : Repeat coupling with fresh reagents if Kaiser test (ninhydrin) indicates incomplete reaction.
  • Side-chain interactions : Steric hindrance from the Dde group may require extended coupling times (1–2 hours) .

Q. What are the implications of incomplete Dde deprotection on downstream functionalization?

Residual Dde groups block subsequent conjugation (e.g., biotinylation or PEGylation). Quantify deprotection efficiency via LC-MS or UV spectroscopy. If incomplete, repeat hydrazine treatment or switch to ivDde (cleavable with milder conditions) .

Data Analysis and Contradictions

Q. How should conflicting NMR data for this compound purity be reconciled?

Discrepancies may arise from residual solvents (e.g., DMF) or rotamers. Use deuterated DMSO-d6_6 for better resolution, and compare with reference spectra from databases like PubChem. For quantitation, integrate non-overlapping peaks (e.g., Fmoc aromatic protons at 7.2–7.8 ppm) .

Q. Why do reported melting points for this compound vary across studies?

Polymorphism or hydration states affect melting points. Standardize sample preparation (e.g., recrystallization from ethanol/water) and use differential scanning calorimetry (DSC) for precise measurement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-D-Orn(Dde)-OH
Reactant of Route 2
Fmoc-D-Orn(Dde)-OH

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。